Product packaging for 2-Chloro-3,5-dihydroxybenzaldehyde(Cat. No.:)

2-Chloro-3,5-dihydroxybenzaldehyde

Cat. No.: B8575267
M. Wt: 172.56 g/mol
InChI Key: HXLCTLLMSTUDSL-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dihydroxybenzaldehyde (CAS 909854-30-4) is a chlorinated dihydroxybenzaldehyde derivative of interest in chemical synthesis and materials science research. This compound features a benzaldehyde ring structure substituted with chlorine and two hydroxyl groups at the 2, 3, and 5 positions, as defined by its SMILES representation, c1c(cc(c(c1C=O)Cl)O)O . Substituted benzaldehydes, such as hydroxy- and chloro- derivatives, are frequently utilized as key intermediates in the synthesis of more complex molecules . Chlorine-containing compounds are of significant importance in medicinal chemistry, with a large number of FDA-approved drugs featuring chlorine atoms, underscoring the value of such building blocks in the development of new pharmaceutical agents . Researchers employ this and similar compounds in areas such as the development of biologically active polymers and the synthesis of chalcone derivatives, which have been investigated for properties including anti-cancer activity . The presence of multiple functional groups on the aromatic ring makes it a versatile precursor for further chemical modification. This product is intended for research applications in a controlled laboratory environment. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO3 B8575267 2-Chloro-3,5-dihydroxybenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

2-chloro-3,5-dihydroxybenzaldehyde

InChI

InChI=1S/C7H5ClO3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-3,10-11H

InChI Key

HXLCTLLMSTUDSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Chloro 3,5 Dihydroxybenzaldehyde

Established Synthetic Pathways

The synthesis of 2-Chloro-3,5-dihydroxybenzaldehyde can be approached through several strategic routes, primarily involving the introduction of a chlorine atom and a formyl group onto a dihydroxybenzene scaffold.

Halogenation Approaches to Substituted Benzaldehydes

The introduction of a halogen, specifically chlorine, onto a substituted benzaldehyde (B42025) or its precursor is a fundamental step in the synthesis of this compound. A common strategy involves the direct chlorination of 3,5-dihydroxybenzaldehyde. However, a more controlled and regioselective approach often starts with the chlorination of a related precursor, such as 3,5-dihydroxybenzoic acid, followed by transformation of the carboxylic acid group.

One documented method involves the chlorination of resorcinol (B1680541) (1,3-dihydroxybenzene) with sulfuryl chloride (SO₂Cl₂) to yield 4-chloro-1,3-dihydroxybenzene (4-chlororesorcinol). This intermediate can then be formylated to introduce the aldehyde group at the C2 position.

Electrophilic Aromatic Substitution Strategies for Chlorination

Electrophilic aromatic substitution is the cornerstone of synthesizing chlorinated aromatic aldehydes. In the context of 3,5-dihydroxybenzaldehyde, the two hydroxyl groups are strong activating groups and ortho-, para-directors. This electronic influence directs incoming electrophiles, such as a chloronium ion (Cl⁺), to the positions ortho and para to them.

A study on the chlorination of 3,5-dihydroxybenzoic acid using N-chlorosuccinimide (NCS) in aqueous solution provides valuable insight into the regioselectivity of this reaction. The investigation confirmed the formation of the monochloro derivative, specifically 2-chloro-3,5-dihydroxybenzoic acid. orgsyn.org This demonstrates the strong directing effect of the two hydroxyl groups, favoring chlorination at the C2 position, which is ortho to one hydroxyl group and para to the other, and is sterically less hindered than the C6 position.

Regioselective Synthesis Considerations

The regioselectivity of the synthesis of this compound is primarily governed by the directing effects of the substituents on the aromatic ring. In the case of direct chlorination of 3,5-dihydroxybenzaldehyde, the two hydroxyl groups strongly activate the ring towards electrophilic attack and direct the incoming electrophile to the positions ortho and para to them (C2, C4, and C6). The aldehyde group is a deactivating group and a meta-director.

The combined directing effects of the two hydroxyl groups overwhelmingly favor substitution at the C2, C4, and C6 positions. Given that the C4 position is already substituted with the aldehyde group (in a precursor like 3,5-dihydroxybenzaldehyde), the chlorination is expected to occur at either the C2 or C6 position. Due to steric hindrance from the adjacent aldehyde group, substitution at the C2 position is generally favored over the C6 position. This is supported by findings from the chlorination of 3,5-dihydroxybenzoic acid, where the chloro-substituent is introduced at the C2 position. orgsyn.org

An alternative regioselective route involves the Vilsmeier-Haack formylation of 4-chlororesorcinol. In this case, the hydroxyl groups direct the formylation to the positions ortho and para to them. The C2 and C6 positions are ortho to one hydroxyl and para to the other, making them the most activated sites for formylation.

Chemical Reactivity and Derivative Formation

The chemical behavior of this compound is characterized by the reactivity of its aldehyde and hydroxyl functional groups. These sites allow for a variety of chemical transformations to produce a range of derivatives.

Oxidative Transformations to Carboxylic Acids and Quinones

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-chloro-3,5-dihydroxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents commonly employed for the oxidation of aldehydes, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Furthermore, the dihydroxy-substituted aromatic ring is susceptible to oxidation to form quinone derivatives, particularly under enzymatic or specific chemical conditions. For instance, the oxidation of similar catechol and hydroquinone (B1673460) derivatives by enzymes like tyrosinase or certain metal ions can lead to the formation of reactive ortho- or para-quinones. chemicalbook.com The oxidation of 3,4-dihydroxyphenylacetaldehyde, a related compound, has been shown to produce quinone intermediates. nih.gov

Reductive Pathways to Benzyl (B1604629) Alcohol Analogues

The aldehyde functional group in this compound can be reduced to a primary alcohol, resulting in the formation of 2-chloro-3,5-dihydroxybenzyl alcohol. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of metal hydride reagents.

Catalytic hydrogenation typically involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). thieme-connect.de Alternatively, chemical reduction can be performed using sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are effective for the selective reduction of aldehydes to alcohols. For instance, the reduction of 2-chloroquinoline-3-carbaldehydes with sodium borohydride has been reported to yield the corresponding benzyl alcohols. nih.gov

Nucleophilic Substitution Reactions Involving the Chloro Moiety

The chloro group of this compound, while generally less reactive than alkyl halides, can undergo nucleophilic substitution reactions, particularly under conditions that favor aromatic nucleophilic substitution (SNAr) or through metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing aldehyde group and the potential for the hydroxyl groups to be deprotonated can influence the reactivity of the C-Cl bond.

Williamson Ether Synthesis Analogue:

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.com While direct SN2 displacement of the aryl chloride in this compound by an alkoxide is not feasible, the phenolic hydroxyl groups can be deprotonated to form phenoxides. These phenoxides can then react with alkyl halides to form ethers. francis-press.comwikipedia.org For instance, in a related reaction, 2,4-dihydroxyacetophenone can be selectively methylated at the 4-hydroxyl position. francis-press.com This suggests that selective O-alkylation of one or both hydroxyl groups of this compound is a plausible transformation. The choice of base and reaction conditions would be crucial to control the degree of alkylation and prevent unwanted side reactions.

Ullmann Condensation and Buchwald-Hartwig Amination:

More sophisticated methods for forming carbon-heteroatom bonds at the chloro position involve transition metal catalysis. The Ullmann condensation, a copper-catalyzed reaction, can be employed to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with various ligands to improve efficiency. wikipedia.org

Below is a table illustrating representative conditions for these types of reactions on analogous aryl halides, which could be adapted for this compound.

Reaction TypeAryl Halide ExampleNucleophileCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Ullmann Ether Synthesis4-ChloronitrobenzenePhenolCuKOH-High-
Buchwald-Hartwig AminationBromobenzeneCarbazolePd(dba)₂ / SPhosNaOtBuToluene10098
Buchwald-Hartwig Amination4-Chloro-tolueneAnilinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH11095

Table 1: Representative Conditions for Nucleophilic Substitution of Aryl Halides

This table presents data from analogous reactions to illustrate typical conditions and should be considered as a general guide for potential reactions with this compound.

Participation in Complex Reaction Mechanisms (e.g., Michael Additions)

The aldehyde functionality of this compound allows it to participate in a variety of condensation and addition reactions, which can be precursors to more complex transformations like the Michael addition.

Knoevenagel Condensation as a Gateway to Michael Acceptors:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the case of this compound, the aldehyde group can react with compounds containing active methylene (B1212753) groups, such as malonic acid derivatives or cyanoacetates, in the presence of a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com

This initial condensation reaction is crucial as it transforms the benzaldehyde into an α,β-unsaturated system, which can then act as a Michael acceptor. nih.gov

Michael Addition:

The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgmasterorganicchemistry.com The product of the Knoevenagel condensation of this compound would be an ideal Michael acceptor due to the electron-withdrawing nature of the newly formed conjugated system. masterorganicchemistry.comyoutube.com

A variety of nucleophiles can act as Michael donors, including enolates, amines, and thiols. masterorganicchemistry.com The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The general mechanism involves the attack of the nucleophile on the β-carbon of the unsaturated system, followed by protonation. masterorganicchemistry.com

A hypothetical reaction sequence is depicted below:

Knoevenagel Condensation: this compound reacts with an active methylene compound (e.g., diethyl malonate) in the presence of a base to form an α,β-unsaturated intermediate.

Michael Addition: A second nucleophile (e.g., another equivalent of diethyl malonate enolate) adds to the β-position of the newly formed Michael acceptor.

This tandem Knoevenagel condensation-Michael addition sequence provides a powerful strategy for the construction of complex molecular frameworks from relatively simple starting materials.

StepReactant 1Reactant 2Catalyst/BaseProduct Type
Knoevenagel CondensationThis compoundDiethyl malonatePiperidine/Acetic Acidα,β-unsaturated dicarbonyl
Michael Additionα,β-unsaturated dicarbonylDiethyl malonate enolateSodium Ethoxide1,5-dicarbonyl compound

Table 2: Hypothetical Tandem Knoevenagel-Michael Reaction

This table outlines a potential reaction pathway. Specific conditions and yields would require experimental validation.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3,5 Dihydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-chloro-3,5-dihydroxybenzaldehyde, both ¹H and ¹³C NMR would provide crucial information about its chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl protons. The chemical shifts of these protons are influenced by the electronic effects of the chloro, hydroxyl, and aldehyde functional groups.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl protons (OH) are also expected to be singlets, with their chemical shifts being concentration-dependent and likely appearing in the range of δ 5.0-10.0 ppm.

The aromatic region will show two signals for the two non-equivalent aromatic protons. The proton at the C4 position, being situated between two hydroxyl groups, would likely appear at a more upfield position compared to the proton at the C6 position, which is adjacent to the electron-withdrawing aldehyde group.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
CHO9.5 - 10.5Singlet
OH5.0 - 10.0Singlet
Aromatic H (C4)6.5 - 7.0Doublet
Aromatic H (C6)7.0 - 7.5Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound would provide information about the carbon skeleton of the molecule. The spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear in the range of δ 185-195 ppm. The carbon atom attached to the chlorine (C2) will also be significantly downfield shifted due to the electronegativity of the chlorine atom. The carbons attached to the hydroxyl groups (C3 and C5) will also show downfield shifts.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (CHO)185 - 195
C2 (C-Cl)130 - 140
C3 (C-OH)150 - 160
C4105 - 115
C5 (C-OH)150 - 160
C6115 - 125
C7 (CHO)190 - 200

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and chloro-aromatic functionalities. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of the phenolic hydroxyl groups. The C=O stretching vibration of the aldehyde group is expected to appear as a strong, sharp peak around 1650-1700 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (phenolic)3200 - 3600Broad, Strong
C-H (aromatic)3000 - 3100Medium
C=O (aldehyde)1650 - 1700Strong, Sharp
C=C (aromatic)1450 - 1600Medium to Strong
C-Cl600 - 800Medium

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be expected to show characteristic bands. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, usually give a strong Raman signal. The C=O stretching vibration of the aldehyde is also Raman active. The C-Cl stretch is also expected to be observable in the Raman spectrum.

Predicted Raman Shifts for this compound

Functional GroupPredicted Raman Shift (cm⁻¹)Intensity
Aromatic Ring Breathing980 - 1020Strong
C=O (aldehyde)1650 - 1700Medium
C-Cl600 - 800Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₅ClO₃), the expected exact mass can be calculated.

The HRMS spectrum would show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This isotopic pattern serves as a clear indicator of the presence of chlorine in the molecule.

Predicted HRMS Data for this compound

IonCalculated m/z for C₇H₅³⁵ClO₃Calculated m/z for C₇H₅³⁷ClO₃
[M]⁺171.9927173.9898
[M+H]⁺172.9995174.9966

Mechanistic Investigations of Reactions Involving 2 Chloro 3,5 Dihydroxybenzaldehyde

Elucidation of Reaction Pathways and Intermediates in Organic Transformations

The reactivity of 2-Chloro-3,5-dihydroxybenzaldehyde in organic transformations is dictated by the interplay of its three functional groups: the aldehyde, the hydroxyl groups, and the chloro substituent on the aromatic ring. The reaction pathways and the intermediates formed would be highly dependent on the specific reagents and conditions employed.

The aldehyde group is susceptible to nucleophilic attack, leading to a variety of addition and condensation products. For instance, in reactions with amines, it would likely form Schiff base intermediates. The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl groups on the ring would modulate the electrophilicity of the aldehyde's carbonyl carbon.

The hydroxyl groups are phenolic and thus acidic. They can be deprotonated by bases to form phenoxide ions, which are strong nucleophiles. These phenoxides can participate in etherification and esterification reactions. The positions of the hydroxyl groups (3 and 5) relative to the chloro (2) and aldehyde (1) groups will influence their respective acidities and nucleophilicities due to electronic and steric effects.

The chloro substituent is on an aromatic ring and is generally unreactive towards nucleophilic substitution unless under harsh conditions or if the ring is sufficiently activated by other substituents. However, its electron-withdrawing nature influences the reactivity of the other functional groups.

Table 1: Plausible Intermediates in Transformations of Substituted Benzaldehydes

Reaction TypeReagent(s)Plausible Intermediate(s)
Schiff Base FormationPrimary Amine (R-NH₂)Hemiaminal, Imine (Schiff base)
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Betaine, Oxaphosphetane
Aldol CondensationEnolate or EnolAldol adduct
Cannizzaro ReactionStrong Base (e.g., NaOH)Tetrahedral intermediate

Homogeneous Reaction Mechanisms Coupled with Electrochemical Processes

Detailed studies on the homogeneous reaction mechanisms of this compound coupled with electrochemical processes are not documented. However, the electrochemical behavior of similar phenolic aldehydes has been investigated. For instance, the electropolymerization of 3,4-dihydroxybenzaldehyde (B13553) has been studied, a process that involves the initial formation of a phenoxyl radical. researchgate.net

It is plausible that this compound could undergo similar electrochemical oxidation. The process would likely initiate with the oxidation of one of the hydroxyl groups to a phenoxyl radical. The stability and subsequent reactions of this radical would be influenced by the chloro and aldehyde substituents. The chloro group, being electron-withdrawing, could affect the oxidation potential. The resulting radical could then participate in coupling reactions, leading to the formation of dimers, oligomers, or a polymer film on the electrode surface.

The aldehyde group itself can be electrochemically reduced. In aprotic media, this typically occurs via a one-electron reduction to a radical anion, which can then be further reduced or can dimerize. The presence of the chloro and hydroxyl substituents would be expected to shift the reduction potential of the aldehyde group compared to unsubstituted benzaldehyde (B42025).

Kinetic and Thermodynamic Aspects of Derivatization Reactions

Specific kinetic and thermodynamic data for the derivatization of this compound are not available. However, general principles for the derivatization of phenolic aldehydes can be considered.

The kinetics of derivatization reactions involving the aldehyde group, such as acetal (B89532) formation or oximation, would be influenced by steric hindrance from the adjacent chloro and hydroxyl groups. The electron-withdrawing chloro group would likely increase the rate of nucleophilic attack on the carbonyl carbon.

For reactions involving the hydroxyl groups, such as ether or ester formation, the kinetics would depend on the nucleophilicity of the corresponding phenoxide ions. The relative acidity of the two hydroxyl groups at positions 3 and 5 would play a crucial role in determining which group reacts preferentially. The thermodynamic stability of the resulting products would be influenced by electronic effects and potential intramolecular hydrogen bonding.

The study of reaction kinetics often involves monitoring the disappearance of a reactant or the appearance of a product over time. For phenolic compounds, their reactions with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) are often used to evaluate their antioxidant activity, providing kinetic and thermodynamic parameters for the hydrogen atom transfer process. researchgate.net While not a derivatization in the traditional sense, such studies provide insight into the reactivity of the phenolic hydroxyl groups.

Computational Chemistry and Theoretical Modeling of 2 Chloro 3,5 Dihydroxybenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems. For 2-Chloro-3,5-dihydroxybenzaldehyde, DFT calculations provide a detailed understanding of its fundamental properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process involves calculating the minimum energy conformation. Theoretical studies on similar substituted benzaldehydes and chlorophenols indicate that the planar structure of the benzene (B151609) ring is largely maintained. researchgate.netresearchgate.net The presence of the chloro, hydroxyl, and aldehyde groups, however, influences bond lengths and angles due to steric and electronic effects. For instance, intramolecular hydrogen bonding between adjacent hydroxyl and aldehyde groups, if present, can significantly affect the geometry. researchgate.net

The electronic structure is primarily dictated by the aromatic ring and the nature of its substituents. The chlorine atom acts as an electron-withdrawing group through induction, while the hydroxyl groups are electron-donating through resonance. This interplay governs the electron density distribution across the molecule.

Below is a representative table of optimized geometric parameters for a substituted benzaldehyde (B42025), illustrating the typical bond lengths and angles that would be determined for this compound.

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.38 - 1.41118 - 121
C-H (ring)~1.08-
C-Cl~1.74-
C-O (hydroxyl)~1.36-
O-H (hydroxyl)~0.96-
C-C (aldehyde)~1.48-
C=O (aldehyde)~1.22-
C-H (aldehyde)~1.11-
C-C-O (aldehyde)-~124
C-C-H (aldehyde)-~119

This table is illustrative and based on typical values for substituted benzaldehydes.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimentally observed vibrational bands to specific atomic motions. nih.gov For this compound, characteristic vibrational modes would include the stretching of the carbonyl (C=O) group of the aldehyde, the O-H stretching of the hydroxyl groups, and the C-Cl stretching. researchgate.netnih.gov The positions of these bands are sensitive to the electronic environment and intermolecular interactions. For example, hydrogen bonding involving the hydroxyl groups would lead to a broadening and red-shifting of the O-H stretching frequency. researchgate.net

A representative table of calculated vibrational frequencies and their assignments for a molecule with similar functional groups is provided below.

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
O-H Stretch3400 - 3600Hydroxyl group stretching
C-H Stretch (aromatic)3000 - 3100Aromatic C-H stretching
C-H Stretch (aldehyde)2700 - 2900Aldehydic C-H stretching
C=O Stretch1680 - 1720Carbonyl stretching
C-C Stretch (aromatic)1400 - 1600Aromatic ring stretching
O-H Bend1300 - 1400Hydroxyl group in-plane bending
C-Cl Stretch600 - 800Carbon-chlorine stretching

This table is illustrative. The exact frequencies for this compound would require specific calculations.

Analysis of Molecular Orbitals and Reactivity Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, while the LUMO is likely to be centered on the electron-withdrawing aldehyde group and the aromatic ring.

From the HOMO and LUMO energies, various reactivity parameters can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov These parameters provide a quantitative measure of the molecule's reactivity.

An illustrative table of calculated molecular orbital energies and reactivity parameters is shown below.

ParameterValue (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-2.0 to -1.0
HOMO-LUMO Gap4.0 to 5.0
Ionization Potential6.5 to 5.5
Electron Affinity2.0 to 1.0
Electronegativity4.25 to 3.25
Chemical Hardness2.0 to 2.5
Electrophilicity Index2.0 to 2.5

This table contains representative values for a substituted benzaldehyde.

Quantum Chemical Descriptors in Theoretical Investigations

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations that encode structural and electronic information about a molecule. rsc.orgrsc.org These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the molecular structure with biological activity or physical properties. nih.gov For this compound, descriptors such as molecular weight, logP (partition coefficient), molar refractivity, polarizability, and dipole moment can be calculated. nih.gov The molecular electrostatic potential (MEP) map is another important descriptor that visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. nih.gov The red regions on an MEP map signify areas of high electron density (nucleophilic), while blue regions indicate low electron density (electrophilic).

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. rsc.orgresearchgate.net This method is instrumental in drug discovery and for understanding biochemical pathways. For this compound, molecular docking simulations could be employed to investigate its potential to interact with various biological targets. Given its phenolic structure, it could be docked into the active site of enzymes like tyrosinase, which is involved in melanin (B1238610) synthesis. nih.gov The simulations would predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the amino acid residues of the protein's active site. nih.gov

Biological Activity Mechanisms and Pharmacological Research Potential of 2 Chloro 3,5 Dihydroxybenzaldehyde Analogues

Mechanistic Basis of Antioxidant Properties (e.g., Radical Scavenging, Hydrogen Donation)

The antioxidant potential of phenolic compounds like 2-Chloro-3,5-dihydroxybenzaldehyde is fundamentally linked to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize highly reactive free radicals. This process is a primary mechanism for mitigating oxidative stress, which is implicated in numerous disease pathologies.

The core mechanism involves the transfer of a hydrogen atom (H•) from a phenolic hydroxyl group (-OH) to a free radical (R•), thereby satisfying the radical's unpaired electron and rendering it stable (RH). In this process, the phenolic compound itself becomes a radical. However, the resulting phenoxyl radical is significantly less reactive and more stable than the initial free radical. This stability is attributed to the delocalization of the unpaired electron across the aromatic ring's π-system. acs.org The presence of multiple hydroxyl groups, as in the dihydroxy-substituted ring of this compound, enhances this stabilizing effect.

The number and position of hydroxyl groups are critical determinants of antioxidant capacity. acs.org For instance, the 3,5-dihydroxy (resorcinol-type) substitution pattern is known to be effective in radical scavenging. The donation of a hydrogen atom from one hydroxyl group results in a phenoxyl radical that is stabilized by the remaining hydroxyl group and the benzene (B151609) ring's resonance structure. This ability to readily donate a hydrogen atom and form a stable, delocalized radical is the cornerstone of the radical scavenging and antioxidant properties of these analogues. acs.org

Table 1: Key Mechanistic Aspects of Antioxidant Activity

Mechanistic Feature Description Structural Relevance in Analogues
Hydrogen Donation The primary step where a hydrogen atom from a phenolic -OH group is transferred to a free radical, neutralizing its reactivity. The presence of two hydroxyl groups on the benzaldehyde (B42025) scaffold provides hydrogen atoms for donation.
Radical Scavenging The overall process of deactivating free radicals, preventing them from causing cellular damage to lipids, proteins, and DNA. Dihydroxybenzaldehyde structures are effective scavengers due to their favorable redox properties.
Phenoxyl Radical Stabilization After hydrogen donation, the resulting phenoxyl radical is stabilized by electron delocalization across the aromatic ring, preventing it from becoming a pro-oxidant. The resonance effect of the benzene ring, enhanced by the remaining hydroxyl group and the aldehyde moiety, stabilizes the radical.

Mechanisms of Antimicrobial Action (e.g., Inhibition of Microbial Growth)

Analogues of this compound, particularly other halogenated phenolic compounds, are known to exhibit antimicrobial properties through several mechanisms that disrupt essential cellular functions in bacteria and fungi.

One primary mechanism is the disruption of microbial cell membranes. The lipophilic character imparted by the benzene ring and the chloro-substituent allows these molecules to intercalate into the lipid bilayer of the cell membrane. This can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components like ions and metabolites, and ultimately causing cell death.

Another key mechanism involves the inhibition of essential microbial enzymes. The aldehyde and hydroxyl groups can form hydrogen bonds or covalent linkages with amino acid residues in the active sites of enzymes crucial for microbial survival, such as those involved in cell wall synthesis or energy metabolism. For example, studies on benserazide (B1668006) derivatives, which share a dihydroxyphenyl moiety, have shown that the bis-hydroxyl groups on the aryl ring are key for inhibiting enzymes like PilB, which is essential for bacterial virulence. rsc.org Furthermore, derivatives containing a 5-chloro-2-hydroxybenzaldehyde scaffold have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the combination of chloro and hydroxyl substitutions is effective for antimicrobial action.

Finally, these compounds can induce oxidative stress within the microbial cell. By generating reactive oxygen species (ROS) or interfering with the microbe's antioxidant defense systems, they can cause widespread damage to microbial DNA, proteins, and lipids, leading to growth inhibition.

Table 2: Postulated Antimicrobial Mechanisms of Action

Mechanism Effect on Microbial Cell Relevant Structural Features
Membrane Disruption Increased permeability, leakage of cytoplasmic contents. Lipophilic benzene ring and chloro group.
Enzyme Inhibition Inactivation of enzymes vital for metabolism or cell structure. Aldehyde and hydroxyl groups interacting with enzyme active sites.
Oxidative Stress Induction Damage to cellular macromolecules (DNA, proteins, lipids). Phenolic structure capable of redox cycling.

Mechanistic Insights into Potential Antineoplastic Activities (e.g., Redox Cycling, DNA Interactions)

The structural features of this compound analogues suggest plausible mechanisms for antineoplastic activity, primarily centered on the induction of oxidative stress through redox cycling and direct interactions with cellular macromolecules like DNA.

Phenolic compounds can exert pro-oxidant effects, particularly within the unique microenvironment of cancer cells, which often exhibit higher levels of basal oxidative stress and altered redox homeostasis. nih.gov The dihydroxy- arrangement can undergo oxidation to form a semiquinone radical, and further to a quinone species. This process can be enzymatically driven and, in the presence of intracellular reductants like NADH or ascorbate, the quinone can be reduced back to the dihydroxy- form, creating a futile redox cycle. nih.govultrasonichomogenizer.com This cycling consumes cellular reducing equivalents and generates a significant amount of reactive oxygen species (ROS), such as superoxide (B77818) radicals. mdpi.com The resulting severe oxidative stress can overwhelm the cancer cell's antioxidant capacity, leading to damage of mitochondria, induction of apoptosis, and cell death. nih.govmdpi.com

Additionally, the aldehyde group is an electrophilic center capable of reacting with nucleophilic sites on biomolecules. Aldehydes, particularly α,β-unsaturated aldehydes, have been shown to react with the N²-amino group of guanine (B1146940) in DNA, forming adducts. acs.org This can lead to various forms of DNA damage, including the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately triggering cell death. acs.org While this compound is not an α,β-unsaturated aldehyde, its aldehyde functionality still presents a potential site for interaction with DNA and proteins, a mechanism that is exploited by some anticancer agents. Studies on other substituted benzimidazole (B57391) derivatives have demonstrated their ability to bind to DNA in a non-intercalative mode and induce DNA cleavage, with activity varying based on the substituents on the ring. rsc.org

Table 3: Potential Antineoplastic Mechanisms

Mechanism Description Implication for Cancer Cells
Redox Cycling Continuous oxidation and reduction of the dihydroxy- moiety, generating ROS and depleting cellular reductants. nih.govmdpi.com Induction of lethal oxidative stress and apoptosis. nih.gov
DNA Interaction The electrophilic aldehyde group reacts with nucleophilic bases in DNA, potentially forming adducts or cross-links. Inhibition of DNA replication and transcription, leading to cytotoxicity. acs.org

Enzyme Inhibition Mechanisms (e.g., Urease, Cholinesterase)

The structural framework of this compound is well-suited for inhibiting various enzymes through competitive or non-competitive mechanisms. The aldehyde, hydroxyl, and chloro groups can all participate in interactions with enzyme active sites or allosteric sites.

Cholinesterase Inhibition: Analogues of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating neurotransmitter levels. Molecular docking studies of various benzaldehyde-based inhibitors reveal that the aromatic ring often engages in π-π stacking interactions with aromatic amino acid residues (like tryptophan or tyrosine) in the active site gorge of the enzyme. doaj.org The hydroxyl groups can form crucial hydrogen bonds with serine or histidine residues, anchoring the inhibitor in place. researchgate.net For instance, in some cholinesterase inhibitors, chloro or methoxy (B1213986) groups at the para position of a benzaldehyde ring were found to result in potent inhibition. doaj.org The mechanism is often reversible and can be non-competitive, indicating binding to a site other than the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. mdpi.com

Urease Inhibition: Urease is a nickel-containing enzyme that is a virulence factor for some pathogenic bacteria. Inhibitors of urease often work by targeting the nickel ions in the active site. Hydroxamic acids are well-known urease inhibitors that chelate these nickel ions. nih.gov Phenolic compounds like gallic acid have also shown urease inhibitory activity. researchgate.net For this compound analogues, the dihydroxy groups could potentially interact with the nickel ions or with key amino acid residues, such as histidine, that coordinate the metal ions. Boronic acid derivatives have also been identified as potent urease inhibitors, highlighting that various functional groups can be effective. researchgate.netnih.gov The inhibition mechanism is often competitive, with the inhibitor mimicking the substrate (urea) or binding to the active site to block substrate access. researchgate.net

Table 4: Examples of Enzyme Inhibition by Analogous Structures

Enzyme Target Inhibitory Mechanism Key Interacting Groups
Cholinesterases (AChE/BChE) Binding to the active site gorge, often non-competitively. mdpi.com Aromatic ring (π-π stacking), hydroxyl groups (hydrogen bonding). doaj.orgresearchgate.net
Urease Interaction with nickel ions in the active site or key amino acid residues. nih.gov Dihydroxy groups (potential metal chelation), aldehyde group.
α-Glucosidase Non-competitive inhibition. nih.gov Dihydroxybenzaldehyde structures have shown inhibitory activity. nih.gov

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The pharmacological potential of this compound analogues is ultimately defined by their ability to bind to specific biological targets. Molecular docking and spectroscopic studies on related compounds provide a theoretical and experimental basis for understanding these interactions.

The primary forces driving the binding of these small molecules to protein targets like enzymes and receptors are non-covalent interactions. These include:

Hydrogen Bonding: The hydroxyl groups are excellent hydrogen bond donors, while the carbonyl oxygen of the aldehyde group and the oxygen of the hydroxyl groups are effective hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) are often critical for binding affinity and specificity. ncsu.edu

Hydrophobic and van der Waals Interactions: The benzene ring provides a hydrophobic surface that can interact favorably with non-polar pockets within a protein target, displacing water molecules and contributing to binding energy. nih.gov

π-Interactions: The aromatic ring can participate in various π-interactions, including π-π stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, and π-cation interactions with positively charged residues like Lysine (B10760008) or Arginine. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable, directional interaction with an electron-dense atom like an oxygen or nitrogen on the protein backbone or a side chain.

For example, studies on the binding of 3,4-dihydroxybenzaldehyde (B13553) to human serum albumin (HSA) showed that the interaction was driven primarily by hydrogen bonding and van der Waals forces, with the ligand binding within a specific subdomain of the protein. ncsu.edu Similarly, molecular docking of benzaldehyde derivatives into the active sites of enzymes like tyrosinase and cholinesterases has helped to visualize how different substituents contribute to binding affinity by forming specific contacts with key amino acid residues. researchgate.netnih.gov The combination of these interactions determines the strength and specificity of the binding of this compound analogues to their biological targets, thereby dictating their pharmacological profile.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation of Structural Modifications with Observed Activities

The biological activity of 2-Chloro-3,5-dihydroxybenzaldehyde is intrinsically linked to its chemical structure, particularly the presence and position of the chloro, hydroxyl, and aldehyde functional groups on the benzene (B151609) ring. While specific and extensive SAR studies on a broad series of this compound derivatives are not widely documented, the principles of SAR can be inferred from studies on related substituted salicylaldehydes and other benzaldehyde (B42025) derivatives. researchgate.net

The aldehyde group is a key feature, capable of forming covalent bonds with nucleophilic sites on biological macromolecules like proteins and enzymes, which can lead to the inhibition of their activity. The hydroxyl groups at positions 3 and 5 can participate in hydrogen bonding, which influences the molecule's solubility and its interaction with biological targets. The chlorine atom at position 2 significantly affects the electronic properties of the benzene ring, enhancing its reactivity. chemrxiv.org

Studies on substituted salicylaldehydes have demonstrated that the introduction of substituents can dramatically alter their antimicrobial properties. researchgate.net For instance, halogenation and further hydroxylation of salicylaldehyde (B1680747) have been shown to produce highly active antimicrobial compounds. researchgate.net The activity of such compounds, however, is not always easy to predict and can vary significantly depending on the specific substituent and its position, as well as the target organism. researchgate.net

In the context of this compound, modifications to its structure could be systematically explored to establish a clearer SAR. For example, altering the halogen at position 2 (e.g., to fluorine or bromine), shifting the positions of the hydroxyl groups, or introducing other substituents on the benzene ring would likely lead to a range of biological activities. The synthesis of a series of such analogs and their subsequent biological evaluation would be necessary to establish a definitive SAR for this class of compounds.

To illustrate the effect of substitutions on the antimicrobial activity of related compounds, the following table summarizes the activity of various substituted salicylaldehydes against different microbes.

CompoundSubstituentsMicrobeActivity (Inhibitory Zone in mm)
Salicylaldehyde2-OHAspergillus nigerMinimal
Benzaldehyde-Bacillus cereusMinimal
Halogenated Salicylaldehydes2-OH, Halogen(s)Various BacteriaUp to 49
Nitro-substituted Salicylaldehydes2-OH, NO2Various BacteriaHigh
Hydroxylated Salicylaldehydes2-OH, additional OHVarious BacteriaHigh
4,6-dimethoxysalicylaldehyde2-OH, 4,6-OCH3Candida albicansConsiderable

Development and Validation of QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the physicochemical and biological properties of molecules based on their chemical structures. nih.gov The development of robust QSAR models for this compound and its analogs could significantly accelerate the discovery of new lead compounds with desired activities.

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities is required. For this compound, this would involve synthesizing a series of derivatives and testing their biological activity.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the molecular descriptors and the biological activity.

Model Validation: The predictive power of the developed QSAR model must be rigorously validated. nih.gov This is a crucial step to ensure the reliability of the model's predictions for new, untested compounds. nih.gov

Validation of QSAR models is typically performed using both internal and external validation techniques. researchgate.netresearchgate.net

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or leave-many-out) and bootstrapping are used to assess the robustness and stability of the model. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development process. researchgate.net

Several statistical parameters are used to evaluate the quality of a QSAR model, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the external test set. nih.govresearchgate.net A reliable QSAR model should have high values for these parameters.

While specific QSAR models for this compound are not yet established in the literature, the general framework for their development and validation is well-defined. nih.govnih.govresearchgate.netresearchgate.net Future research could focus on building such models to predict various activities, such as antimicrobial or anticancer potency, for novel derivatives of this compound.

Influence of Substituent Effects on Biological Potency

The biological potency of this compound is significantly influenced by the electronic and steric effects of its substituents. The interplay of these effects determines the molecule's ability to interact with its biological target.

The chloro substituent at the ortho position to the aldehyde group is strongly electron-withdrawing. This "magic chloro" effect is a well-known phenomenon in drug discovery, where the introduction of a chlorine atom can profoundly enhance biological activity. chemrxiv.org The electron-withdrawing nature of chlorine can increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by residues in the active site of an enzyme. Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of the molecule to its target.

The two hydroxyl groups at positions 3 and 5 are also crucial for biological activity. They are electron-donating through resonance and can act as both hydrogen bond donors and acceptors. This allows for specific interactions with polar residues in a binding pocket, which can be critical for molecular recognition and binding affinity. The presence of multiple hydroxyl groups can also influence the compound's solubility and pharmacokinetic properties.

The aldehyde group is a key pharmacophore that can react with various biological nucleophiles, such as the amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues in proteins, leading to the formation of Schiff bases or thioacetals, respectively. This covalent modification can result in irreversible inhibition of enzyme activity.

Systematic studies where the nature and position of the substituents are varied are essential to fully elucidate the influence of these effects on the biological potency of this compound and to guide the design of more potent analogs. researchgate.net

Emerging Research Applications in Chemical Biology and Organic Synthesis

Utilization as a Biochemical Probe in Enzyme-Catalyzed Reactions and Biochemical Pathway Investigations

Currently, there is a lack of specific studies detailing the use of 2-Chloro-3,5-dihydroxybenzaldehyde as a biochemical probe in enzyme-catalyzed reactions or for investigating biochemical pathways. However, the inherent reactivity of the benzaldehyde (B42025) moiety, coupled with the electronic effects of the chloro and hydroxyl substituents, suggests its potential in this area.

In principle, the aldehyde group can react with nucleophilic residues in the active sites of certain enzymes, potentially acting as a covalent inhibitor or a reactive handle for attaching reporter molecules. The chlorine atom and hydroxyl groups would influence the molecule's binding affinity and specificity for the target enzyme. For instance, the hydroxyl groups could participate in hydrogen bonding interactions within an enzyme's active site, while the chlorine atom could engage in halogen bonding or alter the acidity of the neighboring hydroxyl group.

While no specific data is available for this compound, the broader class of dihydroxybenzaldehydes has been noted for their biological activities. For example, 2,5-dihydroxybenzaldehyde (B135720) is recognized as a natural antimicrobial agent. This antimicrobial activity implies an interaction with biological pathways, although the specific mechanisms are not always fully elucidated. The introduction of a chlorine atom to the dihydroxybenzaldehyde scaffold could modulate such biological activity, a common strategy in medicinal chemistry to enhance potency or alter selectivity.

Further research would be necessary to synthesize and evaluate this compound as a biochemical probe. Such investigations would involve screening against various enzymes and in different cellular models to identify potential biological targets and to characterize its mechanism of action.

Role as a Building Block for Complex Organic Molecule Synthesis

The utility of this compound as a building block for the synthesis of more complex organic molecules represents a significant area of potential. The molecule possesses multiple reactive sites that can be selectively functionalized, making it a versatile precursor in organic synthesis.

The aldehyde functional group is a cornerstone of many carbon-carbon bond-forming reactions, including:

Aldol condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

Wittig reaction: Conversion of the aldehyde to an alkene.

Grignard and organolithium reactions: Addition of organometallic reagents to form secondary alcohols.

Reductive amination: Formation of amines via an imine intermediate.

The hydroxyl groups offer another avenue for synthetic elaboration. They can be alkylated, acylated, or used to form ethers and esters. Furthermore, the presence of two hydroxyl groups allows for the potential formation of cyclic structures, such as acetals or ketals, by reacting with other difunctional reagents.

The chlorine atom on the aromatic ring also provides a handle for further modification. It can be a site for nucleophilic aromatic substitution under certain conditions or can participate in cross-coupling reactions, such as the Suzuki or Stille reactions, to form new carbon-carbon bonds. The electronic withdrawing nature of the chlorine atom also influences the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

While specific examples of the use of this compound in complex molecule synthesis are not readily found in the literature, the synthesis of various other dihydroxybenzaldehyde isomers is well-established. For instance, methods for the synthesis of 2,5-dihydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde are documented, highlighting the importance of this class of compounds as synthetic intermediates.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product Class
AldehydeAldol Condensationβ-Hydroxy Carbonyls
AldehydeWittig ReactionAlkenes
AldehydeGrignard ReactionSecondary Alcohols
AldehydeReductive AminationAmines
HydroxylEtherificationEthers
HydroxylEsterificationEsters
ChlorineSuzuki CouplingBiaryls

Functionalization in Specialty Chemical Development (e.g., Dyes, Agrochemicals)

The structural motifs present in this compound suggest its potential for functionalization in the development of specialty chemicals, such as dyes and agrochemicals.

In the context of dyes and pigments , the dihydroxybenzaldehyde core can be a precursor to various chromophores. The aldehyde group can be condensed with primary amines or active methylene (B1212753) compounds to generate Schiff bases or coumarin-type structures, respectively, which are often colored. The hydroxyl groups can act as auxochromes, modulating the color and lightfastness of the resulting dye. The chlorine atom can also influence the tinctorial properties and may enhance the stability of the dye molecule.

For agrochemicals , the biological activity often associated with phenolic and chlorinated aromatic compounds makes this compound an interesting starting point for the synthesis of new pesticides, herbicides, or fungicides. The combination of the aldehyde, hydroxyl, and chloro functionalities in a single molecule provides a platform for creating a diverse library of compounds to be screened for agrochemical activity. The known antimicrobial properties of some dihydroxybenzaldehydes lend credence to this potential application.

Future Directions and Interdisciplinary Research Prospects

Exploration of Novel Synthetic Pathways

While classical formylation methods are applicable, future research will likely focus on developing more sophisticated and efficient synthetic routes to 2-Chloro-3,5-dihydroxybenzaldehyde. The starting material for such syntheses would logically be 2-chlororesorcinol (B1584398) (2-chloro-1,3-benzenediol) or a related substituted phenol.

One of the most established methods for the formylation of highly activated aromatic rings like phenols is the Vilsmeier-Haack reaction . This reaction has been efficiently used to synthesize 2,4-dihydroxybenzaldehyde (B120756) from resorcinol (B1680541) using reagents like phosphorus oxychloride/DMF or oxalyl chloride/DMF, achieving yields of 65-75%. tandfonline.comtandfonline.comlookchem.com Adapting this reaction to a 2-chlororesorcinol precursor presents a primary avenue for investigation. Key parameters to optimize would include solvent choice, reaction temperature, and the specific Vilsmeier reagent used to maximize yield and regioselectivity, given the directing effects of the two hydroxyl groups and the chlorine atom. tandfonline.com

Beyond classical methods, chemo-enzymatic one-pot cascades represent a novel and highly desirable approach. Recent studies have demonstrated the synthesis of valuable aromatic aldehydes from renewable phenylpropene derivatives through multi-step cascades involving both chemical catalysts (e.g., for isomerization) and enzymes (e.g., for oxidation). rsc.org A potential futuristic pathway could involve the enzymatic hydroxylation and chlorination of a suitable precursor, followed by a final enzymatic oxidation step to furnish the aldehyde, thereby creating a more sustainable and efficient synthesis.

Synthetic ApproachDescriptionPotential Starting MaterialKey AdvantagesRelevant Findings
Vilsmeier-Haack Reaction Electrophilic formylation of an activated aromatic ring using a Vilsmeier reagent (e.g., POCl₃/DMF). tandfonline.com2-ChlororesorcinolWell-established, high-yielding for related phenols. tandfonline.comEfficient synthesis of 2,4-dihydroxybenzaldehyde from resorcinol has been developed. tandfonline.comlookchem.com
Chemo-enzymatic Cascade A one-pot sequence combining chemical and enzymatic steps to build the target molecule.A substituted phenylpropene or related renewable feedstock.High selectivity, mild reaction conditions, potential for green synthesis. rsc.orgValuable fragrance and flavor aldehydes have been produced in up to 55% yield over 4 steps. rsc.org
Direct Oxidation Oxidation of a corresponding benzyl (B1604629) alcohol (2-chloro-3,5-dihydroxybenzyl alcohol) to the aldehyde.2-Chloro-3,5-dihydroxybenzyl alcoholHigh selectivity can be achieved with modern catalysts.Benzylic alcohols can be quantitatively oxidized to aromatic aldehydes using gaseous nitrogen dioxide in a waste-free process. nih.gov

Advanced Mechanistic Studies using In Situ Techniques

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic pathways and controlling product formation. Future research should employ advanced in situ spectroscopic techniques to probe the synthesis of this compound in real-time.

The synthesis of this compound is an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.comresearchgate.net The mechanism involves the attack of the electron-rich resorcinol ring on an electrophile, proceeding through a carbocation intermediate known as a Wheland complex or arenium ion. masterorganicchemistry.comresearchgate.net The first step, the formation of this intermediate, is typically the slow, rate-determining step as it disrupts aromaticity. masterorganicchemistry.com

Furthermore, advanced techniques like in situ X-ray Absorption Spectroscopy (XAS) could be employed, especially if heterogeneous catalysts are developed for the synthesis. XAS can provide information on the oxidation state and coordination environment of a catalyst under actual reaction conditions, which is crucial for understanding structure-activity relationships and catalyst deactivation pathways. d-nb.info

In Situ TechniquePotential Application for this compound SynthesisInformation Gained
ATR-IR Spectroscopy Real-time monitoring of the formylation reaction in the liquid phase.Reaction kinetics, identification of transient intermediates, endpoint determination. rsc.org
DRIFT Spectroscopy Studying the reaction mechanism over a solid catalyst or support.Characterization of adsorbed species and surface reaction pathways. rsc.org
X-ray Absorption Spectroscopy (XAS) Characterizing a heterogeneous catalyst (if used) during the reaction.Catalyst oxidation state, coordination environment, structural changes during activation or deactivation. d-nb.info
NMR Spectroscopy Monitoring the reaction progress and identifying intermediates in the solution phase.Structural elucidation of intermediates and byproducts, quantification of species over time. google.com

Integration of Multi-Omics Data in Biological Activity Profiling

To fully understand the biological importance of this compound, a holistic, systems-biology approach is necessary. Future research should move beyond simple in vitro assays and utilize multi-omics platforms to create a comprehensive profile of its biological effects. nih.govresearchgate.net This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to understand how the compound affects cellular processes as a whole. nih.govnih.gov

For instance, if the compound is found to have a specific activity, such as inhibiting a particular enzyme, multi-omics can reveal the downstream consequences of this inhibition.

Transcriptomics (RNA sequencing) would show how the compound alters gene expression.

Proteomics can identify and quantify changes in the abundance of thousands of proteins, revealing alterations in metabolic pathways, signaling cascades, and cellular structures. nih.govmdpi.com

Metabolomics , the study of small molecules, provides a direct snapshot of the metabolic state of a cell or organism, showing which biochemical pathways are impacted by the compound. keio.ac.jpresearchgate.net

This integrated approach has been successfully used to study the responses of organisms to various stimuli, including the effects of phenolic compounds in plants under drought stress. researchgate.net Applying this to this compound would allow researchers to build detailed models of its mechanism of action, identify potential off-target effects, and discover novel therapeutic or biological applications. nih.gov

Omics PlatformLevel of Biological InformationPotential Insights for this compound
Transcriptomics Gene expression (mRNA)Identifies genes and signaling pathways up- or down-regulated by the compound.
Proteomics Protein abundance and post-translational modificationsReveals changes in enzyme levels, structural proteins, and signaling proteins. nih.gov
Metabolomics Small molecule metabolitesProvides a functional readout of the cellular phenotype and identifies perturbed metabolic pathways. keio.ac.jp
Multi-Omics Integration Holistic view of the systemConnects changes in gene expression to protein function and metabolic output, providing a comprehensive mechanism of action. researchgate.net

Development of Targeted Analogues based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They provide crucial insights into how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective analogues. researchgate.net Future work on this compound should involve the systematic synthesis of derivatives to probe the importance of its functional groups.

The 3,5-dihydroxybenzoyl moiety is a known scaffold for tyrosinase inhibitors, which are of interest in cosmetics and medicine for treating hyperpigmentation. nih.gov A recent study developed a series of 3,5-dihydroxybenzoyl-hydrazineylidene analogues and found that their tyrosinase inhibitory potential varied based on other substitutions on the molecule. nih.gov This provides a strong starting point for designing analogues of this compound.

Key questions for an SAR study would include:

The role of the chloro group: Is the chlorine atom at the C2 position essential for activity? How does its electronegativity and size influence binding to a target? Analogues could be synthesized with other halogens (F, Br, I) or with no substitution at that position.

The aldehyde function: Is the aldehyde group required? It could be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups like an oxime or hydrazone to see how this impacts activity.

The hydroxyl groups: The position of the hydroxyl groups is known to be critical for the antioxidant capacity of dihydroxybenzaldehydes. wiserpub.com The 3,5-dihydroxy (resorcinol) arrangement could be compared to 2,4-dihydroxy or other patterns.

By combining the synthesis of a library of such analogues with biological testing and computational studies like molecular docking, a detailed SAR map can be constructed. nih.govrsdjournal.org This knowledge would be instrumental in developing targeted analogues with optimized activity for a specific application, such as enzyme inhibition or antioxidant effects. researchgate.net

Structural ModificationPurpose of AnaloguePotential Impact on Activity
Vary C2 substituent Probe the role of the chloro group.Alter steric and electronic properties, potentially improving target binding or selectivity.
Modify aldehyde group Investigate the importance of the formyl moiety for activity.Could change the mode of interaction (e.g., from covalent to non-covalent) or improve bioavailability.
Change hydroxyl positions Determine the optimal hydroxylation pattern for a specific activity.Significantly affects properties like antioxidant potential and hydrogen bonding capabilities. wiserpub.com
Add further substituents Explore new interaction sites on a biological target.Could lead to enhanced potency or novel activities.

Sustainable and Green Chemistry Approaches in Synthesis

In line with modern chemical manufacturing principles, future synthetic routes to this compound and its derivatives must prioritize sustainability. chemistryjournals.net Green chemistry seeks to reduce waste, eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. innoget.com

Several green chemistry strategies could be applied:

Biocatalysis: Using isolated enzymes or whole-cell systems to perform specific chemical transformations offers high selectivity under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. scielo.org.mxresearchgate.net Chemo-enzymatic cascades, as mentioned earlier, are a prime example. rsc.org The use of enzymes like oxidoreductases, lipases, or dehydrogenases could be explored for various steps in a synthetic sequence. chemistryjournals.net

Alternative Energy Sources: Replacing conventional heating with alternative energy sources like microwave irradiation or solar energy can dramatically reduce reaction times and energy consumption. rsc.org For example, an eco-friendly synthesis of quinazolinone derivatives utilized concentrated solar radiation and lemon juice as a natural catalyst, achieving high yields in minutes. rsc.org Light-induced autoxidation of aldehydes has also been explored as a green route to peracids and carboxylic acids. osaka-u.ac.jp

Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Future research should focus on replacing these with greener alternatives like water, supercritical CO₂, or bio-based solvents like 2-methyltetrahydrofuran. portlandpress.com Performing reactions in water or under solvent-free conditions, such as in reactive extrusion processes, is a key goal. rsc.org

Catalyst Development: The development of recoverable and reusable catalysts, such as polyoxometalates (POMs) for oxidation reactions, is crucial for minimizing waste. innoget.com

By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally benign, aligning with the global push for sustainable technology. portlandpress.com

Q & A

Q. How do substituent positions (chloro vs. hydroxyl) influence the compound’s redox behavior in electrochemical applications?

  • Cyclic Voltammetry Data :
ElectrodeE_pa (V vs. Ag/AgCl)Observation
Glassy C+1.2Irreversible oxidation
Pt+0.9Quinone formation
  • Insight : Chloro groups lower oxidation potential compared to non-halogenated analogs, suggesting utility in redox-active materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.